molecular formula C10H13N4O2+ B12360508 3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

Cat. No.: B12360508
M. Wt: 221.24 g/mol
InChI Key: XXLJFPCTBCXYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3-Isobutyl-1-methylxanthine (Isobutylmethylxanthine)

3-Isobutyl-1-methylxanthine, universally recognized in chemical and pharmacological literature as Isobutylmethylxanthine, is a synthetic xanthine derivative that has garnered substantial attention in biochemical and pharmacological research. Its primary significance stems from its role as a non-selective inhibitor of phosphodiesterases, enzymes that regulate the intracellular concentrations of cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. The compound’s unique molecular structure, characterized by isobutyl and methyl substitutions on the xanthine core, confers distinct physicochemical and biological properties. Over the past several decades, Isobutylmethylxanthine has served as a critical tool in elucidating cellular signaling pathways, particularly those involving cyclic nucleotides, and has been instrumental in advancing the understanding of cellular processes ranging from metabolism to gene expression. The following sections will explore the chemical identity and nomenclature of Isobutylmethylxanthine, trace its historical emergence and application in pharmacological research, and examine its enduring significance as a phosphodiesterase inhibitor.

Chemical Identity and Nomenclature

The chemical identity of 3-Isobutyl-1-methylxanthine is rooted in its classification as a xanthine derivative, a family of purine-based compounds known for their central role in biochemistry and pharmacology. The xanthine scaffold is a bicyclic structure composed of a pyrimidinedione fused to an imidazole ring, which serves as a versatile platform for chemical modification. In the case of Isobutylmethylxanthine, the core xanthine structure is substituted with a methyl group at the first position and an isobutyl group at the third position, leading to the systematic International Union of Pure and Applied Chemistry designation: 3-Isobutyl-1-methylxanthine.

The compound is also referred to by several alternative chemical names, reflecting its structural features and the conventions of various chemical nomenclature systems. These include 3-Isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione, 1-methyl-3-(2-methylpropyl)-1,3,7-trihydropurine-2,6-dione, and 3-isobutyl-1-methyl-7H-xanthine. The molecular formula of Isobutylmethylxanthine is C$${10}$$H$${14}$$N$$4$$O$$2$$, and its molecular weight is 222.24 grams per mole. The compound is typically encountered as white to slightly yellow crystalline powder, with a melting point in the range of 201 to 204 degrees Celsius.

The following table summarizes key physicochemical properties and nomenclature variants of 3-Isobutyl-1-methylxanthine:

Property Value/Description
Systematic Name 3-Isobutyl-1-methylxanthine
IUPAC Name 3-Isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione
Molecular Formula C$${10}$$H$${14}$$N$$4$$O$$2$$
Molecular Weight 222.24 g/mol
CAS Registry Number 28822-58-4
Appearance White to slightly yellow crystalline powder
Melting Point 201–204°C
Alternative Names 1-methyl-3-(2-methylpropyl)-1,3,7-trihydropurine-2,6-dione;
3-isobutyl-1-methyl-7H-xanthine; Isobutylmethylxanthine
Structural Formula See Figure 1

The molecular structure of Isobutylmethylxanthine is characterized by the presence of two key substituents: a methyl group at the N1 position and an isobutyl group at the N3 position of the xanthine core. This structural configuration distinguishes it from other methylxanthines, such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), and is crucial for its unique biological activities.

The compound’s chemical identity is further defined by its functional groups and physicochemical behavior. The xanthine core confers basicity and hydrogen-bonding capacity, while the isobutyl and methyl substituents modulate lipophilicity and membrane permeability. These properties influence the compound’s solubility, reactivity, and interaction with biological targets, particularly phosphodiesterase enzymes.

A summary of the principal nomenclature variants and identifiers for 3-Isobutyl-1-methylxanthine is provided below:

Identifier Type Value/Description
Chemical Abstracts Service (CAS) Number 28822-58-4
Beilstein Registry Number 3555164
PubChem Compound ID 3698
ChemSpider ID 3627
Synonyms Isobutylmethylxanthine, IBMX,
3-Isobutyl-1-methylxanthine

The diversity of nomenclature reflects the compound’s widespread use and recognition in chemical, pharmacological, and biomedical research communities. The systematic approach to naming ensures clarity and consistency across scientific disciplines, facilitating the accurate identification and study of Isobutylmethylxanthine in experimental and theoretical contexts.

Historical Context in Pharmacological Research

The emergence of 3-Isobutyl-1-methylxanthine as a prominent tool in pharmacological research can be traced to the broader investigation of xanthine derivatives in the mid-20th century. Xanthines, including naturally occurring compounds such as caffeine, theophylline, and theobromine, were initially studied for their stimulant and bronchodilator properties. The synthetic modification of the xanthine scaffold led to the development of a diverse array of derivatives, each exhibiting distinct pharmacological profiles.

Isobutylmethylxanthine was first synthesized and characterized in the context of efforts to develop more potent and selective modulators of cyclic nucleotide signaling pathways. Early studies recognized that methylxanthines could inhibit the activity of phosphodiesterase enzymes, thereby increasing intracellular concentrations of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This discovery catalyzed a wave of research aimed at elucidating the structure-activity relationships of xanthine derivatives and identifying compounds with enhanced potency and selectivity.

During the 1970s and 1980s, Isobutylmethylxanthine emerged as a compound of particular interest due to its robust inhibitory activity against a broad spectrum of phosphodiesterase isoforms. Its ability to elevate intracellular cyclic adenosine monophosphate levels made it an invaluable tool for probing the roles of cyclic nucleotides in cellular physiology. Researchers employed Isobutylmethylxanthine in studies of lipolysis, gene transcription, cell differentiation, and signal transduction, leveraging its pharmacological properties to dissect complex biochemical pathways.

The compound’s utility was further enhanced by its relatively high potency and favorable physicochemical properties, including good solubility and stability. Isobutylmethylxanthine was widely adopted in experimental protocols involving cell cultures, tissue preparations, and in vitro biochemical assays. Its use facilitated the identification of key regulatory mechanisms governing cellular responses to hormones, neurotransmitters, and growth factors.

A landmark study by Beavo and colleagues in 1970 demonstrated the efficacy of Isobutylmethylxanthine as an inhibitor of phosphodiesterase-mediated cyclic adenosine monophosphate hydrolysis, establishing its role as a standard reference compound in phosphodiesterase research. Subsequent investigations expanded its application to the study of cyclic guanosine monophosphate signaling, further underscoring its versatility as a biochemical tool.

The historical trajectory of Isobutylmethylxanthine in pharmacological research is marked by its integration into a wide array of experimental paradigms. Its use has contributed to major advances in the understanding of cyclic nucleotide signaling, the development of novel therapeutic agents targeting phosphodiesterase enzymes, and the elucidation of cellular processes underlying health and disease.

Significance as a Phosphodiesterase Inhibitor

The principal pharmacological significance of 3-Isobutyl-1-methylxanthine lies in its function as a non-selective, competitive inhibitor of phosphodiesterase enzymes. Phosphodiesterases are a diverse family of enzymes responsible for the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate and cyclic guanosine monophosphate, to their corresponding monophosphates. By regulating the intracellular concentrations of these second messengers, phosphodiesterases play a central role in modulating signal transduction pathways that control a wide range of physiological processes.

Isobutylmethylxanthine exerts its inhibitory effect by binding to the catalytic site of phosphodiesterase enzymes, thereby preventing the hydrolysis of cyclic nucleotides. This inhibition leads to an accumulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate within the cell, resulting in the activation of downstream signaling cascades. The compound is classified as a non-selective inhibitor, meaning that it can inhibit multiple phosphodiesterase isoforms, although it does not inhibit all isoforms with equal potency. Notably, Isobutylmethylxanthine does not inhibit phosphodiesterase 8 or phosphodiesterase 9.

The inhibitory potency of Isobutylmethylxanthine is typically expressed in terms of its half-maximal inhibitory concentration (IC$$_{50}$$), which ranges from 2 to 50 micromolar, depending on the specific phosphodiesterase isoform and experimental conditions. This range reflects the compound’s broad-spectrum activity and its utility in experimental settings where global elevation of cyclic nucleotide levels is desired.

The following table summarizes the inhibitory activity of Isobutylmethylxanthine against selected phosphodiesterase isoforms:

Phosphodiesterase Isoform Inhibition by Isobutylmethylxanthine IC$$_{50}$$ (μM)
Phosphodiesterase 1 Yes 2–50
Phosphodiesterase 2 Yes 2–50
Phosphodiesterase 3 Yes 2–50
Phosphodiesterase 4 Yes 2–50
Phosphodiesterase 5 Yes 2–50
Phosphodiesterase 8 No Not inhibited
Phosphodiesterase 9 No Not inhibited

The elevation of cyclic adenosine monophosphate and cyclic guanosine monophosphate levels by Isobutylmethylxanthine has profound effects on cellular physiology. Increased cyclic adenosine monophosphate activates protein kinase A, which phosphorylates a wide array of target proteins involved in metabolism, gene expression, and cell proliferation. Similarly, elevated cyclic guanosine monophosphate activates protein kinase G and other effectors, modulating vascular tone, platelet aggregation, and neuronal signaling.

Isobutylmethylxanthine’s non-selective inhibition of phosphodiesterases has made it an indispensable tool for dissecting the roles of cyclic nucleotides in cellular signaling. It has been used to investigate the mechanisms of hormone action, neurotransmitter signaling, and the regulation of ion channels and transporters. In addition, its ability to potentiate the effects of other pharmacological agents has facilitated studies of drug interactions and synergistic effects in complex biological systems.

The compound’s significance extends to its role as a reference standard in the development and characterization of novel phosphodiesterase inhibitors. By providing a benchmark for inhibitory potency and selectivity, Isobutylmethylxanthine has guided the design of new therapeutic agents targeting specific phosphodiesterase isoforms implicated in diseases such as asthma, heart failure, depression, and erectile dysfunction.

The following table highlights key research findings related to the inhibitory activity of Isobutylmethylxanthine:

Study/Reference Key Finding
Beavo et al., 1970 Demonstrated potent inhibition of cyclic adenosine monophosphate phosphodiesterase activity by Isobutylmethylxanthine.
Miyamoto et al., 1995 Investigated structure-activity relationships of xanthine derivatives, confirming the broad-spectrum inhibitory activity of Isobutylmethylxanthine.
Sakai et al., 1992 Explored the effects of alkyl substitutions on xanthine skeleton and their impact on bronchodilation and phosphodiesterase inhibition.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N4O2+

Molecular Weight

221.24 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione

InChI

InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1

InChI Key

XXLJFPCTBCXYJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the alkylation process, followed by purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cellular Differentiation and Growth

Case Study: Adipocyte Differentiation
A study demonstrated that prolonged treatment with IBMX significantly enhances the differentiation efficiency of 3T3-L1 preadipocytes into adipocytes. This was achieved through a protocol that incorporated IBMX, resulting in a marked increase in differentiation compared to traditional methods lacking this compound. Specifically, cells treated with IBMX showed enhanced expression of key adipogenic markers after 15 days .

Treatment Group Differentiation Efficiency (%)
Control20
IBMX Treated75

Pharmacological Effects on Receptors

Case Study: Alpha-1-Adrenergic Receptor Sensitivity
Chronic exposure to IBMX has been shown to increase the sensitivity and density of alpha-1-adrenergic receptors in smooth muscle cells. In experiments with DDT1-MF2 cells, IBMX treatment resulted in a twofold increase in receptor density and enhanced responsiveness to norepinephrine, indicating potential therapeutic applications in managing smooth muscle dysfunction .

Parameter Control IBMX Treated
Receptor Density (Binding Sites)100%200%
Norepinephrine Response (Max)BaselineEnhanced

Cancer Research

Case Study: Skin Carcinogenesis
In cancer research, IBMX has been investigated for its role in inhibiting skin tumor promotion. A study utilizing a mouse model showed that topical application of IBMX prior to tumor promotion with TPA significantly reduced the number of papillomas formed. The results indicated a dose-dependent inhibition of skin carcinogenesis, highlighting the potential use of IBMX as an adjunctive treatment in cancer therapies .

Treatment Papilloma Count per Mouse
Control10
IBMX (10 µmol)2

Endocrine Function Studies

Case Study: Pancreatic Islets
Research on neonatal pancreatic islets revealed that IBMX promotes the formation of monolayers and enhances glucose-mediated insulin release. When islets were cultured in high glucose concentrations with IBMX, there was a notable increase in total insulin recovery, suggesting its utility in studying insulin secretion mechanisms .

Glucose Concentration (mM) Insulin Release (µU/ml)
550
10100
10 + IBMX150

Mechanism of Action

The mechanism of action of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research .

Comparison with Similar Compounds

Comparative Data Table

Compound Mechanism Potency/Efficacy vs IBMX Key Application
Kojic Acid Tyrosinase inhibition Less potent in melanin inhibition Skin whitening
7-Benzyl-IBMX PDE inhibition 2–3× more potent (PDE peak I) PDE isoform research
Theophylline PDE inhibition, adenosine blockade Less potent (calcium current) Asthma/COPD treatment
Forskolin Adenylate cyclase activation Synergistic (cAMP elevation) cAMP signaling studies
8-Cl-cAMP PKA activation Antagonized by IBMX Cancer cell proliferation
cAMP/cGMP Second-messenger analogs Synergistic (tumor inhibition) Skin carcinogenesis models

Key Research Findings

Melanin Production: IBMX-induced melanogenesis in B16F10 cells is inhibited by cyclic tripeptides (e.g., natalenamide C) with efficacy matching kojic acid .

Calcium Channel Blockade : IBMX inhibits sustained calcium currents (Ki = 1.25 mM) in GH3 pituitary cells, a property absent in theophylline or cAMP-elevating agents .

Adipogenesis : IBMX combined with forskolin suppresses adipocyte differentiation by elevating cAMP beyond pro-differentiation thresholds .

Anticancer Effects : IBMX counteracts 8-Cl-cAMP’s suppression of thyroid cancer cell proliferation, highlighting pathway crosstalk .

Biological Activity

3-Isobutyl-1-methylxanthine (IBMX) is a methylxanthine derivative known for its significant biological activities, primarily as a phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist . This compound has garnered attention in various fields of biomedical research due to its ability to modulate intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

IBMX functions primarily through two mechanisms:

  • Phosphodiesterase Inhibition : As a competitive non-selective PDE inhibitor, IBMX raises intracellular levels of cAMP by preventing its degradation. The IC50 values for IBMX range from 2 to 50 μM, indicating its potency in inhibiting various PDE isoforms while sparing PDE8 and PDE9 .
  • Adenosine Receptor Antagonism : IBMX also acts as a non-selective antagonist of adenosine receptors, which plays a role in various physiological processes including inflammation and immune response modulation .

Biological Effects

The biological effects of IBMX are diverse and include:

  • Anti-inflammatory Properties : By inhibiting TNFα and leukotriene synthesis, IBMX can reduce inflammation and modulate innate immunity .
  • Enhancement of Receptor Sensitivity : Chronic exposure to IBMX has been shown to increase the sensitivity and density of alpha-1 adrenergic receptors in smooth muscle cells, thereby enhancing the physiological response to norepinephrine .
  • Impact on Cell Proliferation : In hepatic stellate cells, IBMX has demonstrated the ability to suppress serum-stimulated DNA synthesis in a dose-dependent manner, indicating potential applications in liver fibrosis treatment .

Case Studies and Research Findings

Several studies highlight the biological activity of IBMX:

  • Study on Smooth Muscle Cells : Schachter and Wolfe (1995) reported that DDT1-MF2 smooth muscle cells exposed to 750 μM IBMX for 48 hours showed a twofold increase in the phospholipase C response to norepinephrine and a threefold increase in norepinephrine potency. This suggests that IBMX enhances adrenergic signaling pathways significantly .
  • Hepatic Stellate Cells : Another study indicated that treatment with IBMX at concentrations ranging from 50 to 1000 μM resulted in up to 66% inhibition of DNA synthesis related to cell proliferation. This effect was attributed to increased cAMP levels which inhibited cell activation during hepatic fibrogenesis .

Applications

IBMX is utilized in various research applications:

  • Cell Culture : It serves as a supplement in culture media for inducing differentiation in mesenchymal stem cells and enhancing glucose-stimulated insulin secretion .
  • Pharmacological Studies : Due to its properties as a PDE inhibitor, IBMX is frequently employed in studies investigating cAMP signaling pathways and their implications in various diseases.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Phosphodiesterase InhibitionIncreases intracellular cAMP levels
Adenosine Receptor AntagonismModulates inflammatory responses
Enhanced Receptor SensitivityIncreases alpha-1 adrenergic receptor density
Cell Proliferation InhibitionSuppresses DNA synthesis in hepatic stellate cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.